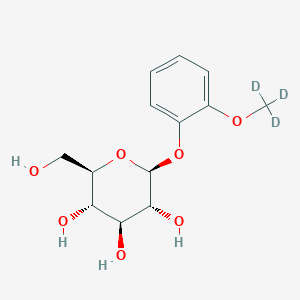
Guaiacol-Beta-D-glucopyranoside-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiacol-Beta-D-glucopyranoside-d3 is a deuterium-labeled compound, which is a derivative of Guaiacol-Beta-D-glucopyranoside. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and biochemical studies. The molecular formula of this compound is C13H15D3O7, and it has a molecular weight of 289.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guaiacol-Beta-D-glucopyranoside-d3 typically involves the deuteration of Guaiacol-Beta-D-glucopyranoside. This process includes the introduction of deuterium atoms into the molecular structure, replacing hydrogen atoms. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium. The specific synthetic route may vary, but it generally involves the protection of hydroxyl groups, followed by deuteration and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under controlled conditions to ensure the consistent incorporation of deuterium atoms and to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Guaiacol-Beta-D-glucopyranoside-d3 can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of halogenated derivatives .
Scientific Research Applications
Guaiacol-Beta-D-glucopyranoside-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Employed in the study of enzyme kinetics and metabolic processes in living organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of Guaiacol-Beta-D-glucopyranoside-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into its biochemical behavior. The compound can act as a substrate for various enzymes, facilitating the study of enzyme-substrate interactions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Guaiacol-Beta-D-glucopyranoside: The non-deuterated form of Guaiacol-Beta-D-glucopyranoside-d3, used in similar research applications.
Guaiacol-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside-d3: Another deuterium-labeled derivative with acetyl groups, used for more specific studies.
Guaiacol Rutinoside-D3: A deuterium-labeled compound with a rutinoside moiety, used in the study of glycoside metabolism.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .
Properties
Molecular Formula |
C13H18O7 |
|---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(trideuteriomethoxy)phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1/i1D3 |
InChI Key |
WBZPEZUBVIAKKS-ROFQSTBASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















